molecular formula C9H13BrN2O B7637390 2-[(5-Bromopyridin-3-yl)amino]butan-1-ol

2-[(5-Bromopyridin-3-yl)amino]butan-1-ol

Cat. No.: B7637390
M. Wt: 245.12 g/mol
InChI Key: HOZWIBWCEUGIOI-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-3-yl)amino]butan-1-ol is a pyridine derivative characterized by a bromine substituent at the 5-position of the pyridine ring and an amino-linked butanol chain at the 3-position. Its molecular formula is C₉H₁₂BrN₂O, with a molecular weight of 261.11 g/mol. The amino and hydroxyl groups confer hydrogen-bonding capacity, which may influence solubility and biological interactions.

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-2-8(6-13)12-9-3-7(10)4-11-5-9/h3-5,8,12-13H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZWIBWCEUGIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally related compound, 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol , provides a basis for comparison (see Table 1). Both compounds share the 5-bromopyridin-3-yl core but differ in substituent chemistry and chain length.

Table 1: Structural and Functional Comparison

Property 2-[(5-Bromopyridin-3-yl)amino]butan-1-ol 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol
Substituent Position Amino group at pyridine-3, linked to C2 of butanol Propargyl alcohol group directly at pyridine-3
Chain Length 4-carbon (butanol) 3-carbon (propargyl alcohol)
Functional Groups -NH-, -OH -C≡C-, -OH
Molecular Formula C₉H₁₂BrN₂O C₈H₆BrNO
Molecular Weight 261.11 g/mol 212.05 g/mol
Key Reactivity Basic amino group; potential for nucleophilic substitution Alkyne group suitable for click chemistry

Key Differences

In contrast, the propargyl alcohol group in 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol contains a triple bond, enabling participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Chain Length and Hydrophobicity: The longer butanol chain in this compound increases lipophilicity compared to the shorter propargyl chain of its counterpart. This difference could influence membrane permeability in biological systems.

Synthetic Utility: The amino group in the target compound allows for further derivatization (e.g., acylation or alkylation), whereas the alkyne group in the related compound is more suited for modular conjugation strategies.

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